N-{2-[2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-oxoquinazolin-3(4H)-yl]ethyl}acetamide
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Description
This compound is a chemical entity with the chemical formula C₂₃H₁₆ClN₃O₃S . It is a type of aromatic ketone . The compound has a mass of 449.06±0 dalton .
Synthesis Analysis
A series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives was synthesized and its chemical structures were confirmed by physicochemical and spectral characteristics .Molecular Structure Analysis
The compound’s molecular structure was confirmed by physicochemical and spectral characteristics . The canonical SMILES representation of the compound isC1=CC=C(C=C1)C(=O)NN2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)Cl
. Physical and Chemical Properties Analysis
The compound has a molecular weight of 169.608 . Its IUPAC Standard InChI isInChI=1S/C23H16ClN3O3S/c24-17-12-10-15 (11-13-17)20 (28)14-31-23-25-19-9-5-4-8-18 (19)22 (30)27 (23)26-21 (29)16-6-2-1-3-7-16/h1-13H,14H2, (H,26,29)
.
Future Directions
The synthesized compounds were evaluated for their in vitro antimicrobial and anticancer activities . The results indicated that some of these compounds displayed significant antimicrobial activity and good anticancer activity . These compounds may be used as a lead for rational drug designing for the anticancer molecules .
Properties
IUPAC Name |
N-[2-[2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c1-13(25)22-10-11-24-19(27)16-4-2-3-5-17(16)23-20(24)28-12-18(26)14-6-8-15(21)9-7-14/h2-9H,10-12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDWCFQYACWSDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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